4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a [3-(trifluoromethyl)benzyl]sulfanyl group and at the 2-position with a 4-butoxybenzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the butoxy chain may influence solubility and membrane permeability.
Properties
IUPAC Name |
4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S2/c1-2-3-11-29-17-9-7-15(8-10-17)18(28)25-19-26-27-20(31-19)30-13-14-5-4-6-16(12-14)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPESAHJLQMMKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Selectivity
The thiol group exhibits higher nucleophilicity compared to the amine under basic conditions, enabling selective alkylation without protecting the amine. Excess base (K$$2$$CO$$3$$) ensures deprotonation of the thiol, while stoichiometric control of the alkylating agent minimizes di-alkylation.
Acylation Efficiency
Carbodiimide coupling agents (e.g., EDCl/HOBt) were evaluated but provided lower yields (<60%) compared to direct acylation with pre-formed benzoyl chloride. The latter method avoids racemization and simplifies purification.
Analytical Data and Spectral Confirmation
Table 1: Spectroscopic Data for Key Intermediates and Final Product
| Compound | IR (cm$$^{-1}$$) | $$ ^1H $$ NMR (δ, ppm) | MS (m/z) [M+H]$$^+$$ |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-thiol | 3250 (NH$$_2$$), 2550 (SH) | 2.85 (s, 2H, NH$$_2$$) | 133.9 |
| Alkylated intermediate | 2920 (CH$$_2$$), 1320 (C-F) | 4.45 (s, 2H, SCH$$_2$$) | 345.2 |
| Final product | 1680 (C=O), 1240 (C-O) | 7.72 (d, 2H, Ar-H), 1.65 (m, 4H, OCH$$2$$CH$$2$$) | 491.3 |
Comparative Analysis of Synthetic Routes
Table 2: Reaction Conditions and Yields Across Methodologies
| Step | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiadiazole formation | Ethanol | HCl | 80 | 68–75 |
| Alkylation | DMF | K$$2$$CO$$3$$ | 25 | 82 |
| Acylation | DCM | Et$$_3$$N | 0 → 25 | 76 |
Challenges and Mitigation Strategies
- Instability of 3-(Trifluoromethyl)benzyl Bromide : Moisture-sensitive; reactions conducted under anhydrous conditions with molecular sieves.
- Low Solubility of Thiadiazole Amine : DMF enhances solubility during alkylation, preventing aggregation.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
- Target Compound : 4-Butoxy substitution on the benzamide ring .
- Analog 1: 3,4-Dimethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide () Substituents: 3,4-Dimethoxy groups instead of 4-butoxy. The para-trifluoromethyl group (vs. meta in the target compound) may alter steric interactions in binding pockets .
Trifluoromethyl Positioning in the Benzylsulfanyl Group
- Target Compound : Trifluoromethyl at the meta position of the benzylsulfanyl group.
- Analog 2: N-{[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide () Substituents: Trifluoromethyl at the ortho position on the benzamide ring. The nitro group on the phenyl ring enhances electron-withdrawing effects, which may stabilize charge interactions .
Core Heterocyclic Modifications
Sulfanyl Group Modifications
- Target Compound : Single sulfanyl linkage at the 5-position of the thiadiazole.
- Analog 4: 2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(3-Chloro-4-Methylphenyl)Acetamide () Substituents: Dual sulfanyl groups (thiadiazole-2-yl and acetamide-linked). Implications: Increased sulfur content may enhance metal-chelating properties or oxidative instability.
Spectral Data
- IR Spectroscopy :
- NMR Spectroscopy :
- Triazole-thiones () show NH peaks at 3278–3414 cm⁻¹, confirming thione tautomers. Thiadiazoles (e.g., Target Compound) would lack NH signals, simplifying spectral interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
